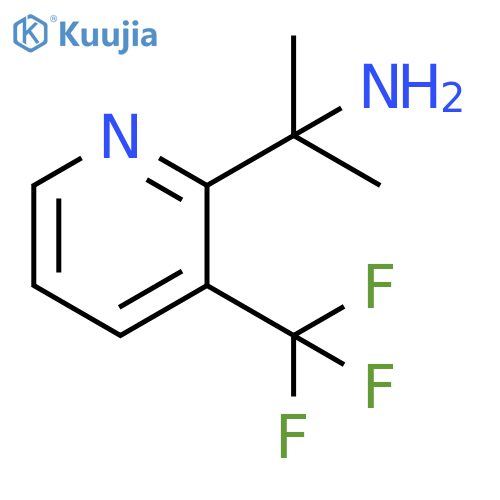Cas no 1638591-66-8 (2-3-(trifluoromethyl)pyridin-2-ylpropan-2-amine)

1638591-66-8 structure
商品名:2-3-(trifluoromethyl)pyridin-2-ylpropan-2-amine
2-3-(trifluoromethyl)pyridin-2-ylpropan-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-3-(trifluoromethyl)pyridin-2-ylpropan-2-amine
- 2-Pyridinemethanamine, α,α-dimethyl-3-(trifluoromethyl)-
- SLWLHWFIANCBDH-UHFFFAOYSA-N
- 1638591-66-8
- 2-(3-(trifluoromethyl)pyridin-2-yl)propan-2-amine
- SCHEMBL16252852
- EN300-1938674
- 2-[3-(trifluoromethyl)pyridin-2-yl]propan-2-amine
-
- インチ: 1S/C9H11F3N2/c1-8(2,13)7-6(9(10,11)12)4-3-5-14-7/h3-5H,13H2,1-2H3
- InChIKey: SLWLHWFIANCBDH-UHFFFAOYSA-N
- ほほえんだ: C1(C(C)(C)N)=NC=CC=C1C(F)(F)F
計算された属性
- せいみつぶんしりょう: 204.08743285g/mol
- どういたいしつりょう: 204.08743285g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 1.200±0.06 g/cm3(Predicted)
- ふってん: 225.3±35.0 °C(Predicted)
- 酸性度係数(pKa): 8.87±0.50(Predicted)
2-3-(trifluoromethyl)pyridin-2-ylpropan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1938674-1.0g |
2-[3-(trifluoromethyl)pyridin-2-yl]propan-2-amine |
1638591-66-8 | 1g |
$1299.0 | 2023-05-27 | ||
| Enamine | EN300-1938674-5.0g |
2-[3-(trifluoromethyl)pyridin-2-yl]propan-2-amine |
1638591-66-8 | 5g |
$3770.0 | 2023-05-27 | ||
| Enamine | EN300-1938674-0.1g |
2-[3-(trifluoromethyl)pyridin-2-yl]propan-2-amine |
1638591-66-8 | 0.1g |
$804.0 | 2023-09-17 | ||
| Enamine | EN300-1938674-0.5g |
2-[3-(trifluoromethyl)pyridin-2-yl]propan-2-amine |
1638591-66-8 | 0.5g |
$877.0 | 2023-09-17 | ||
| Enamine | EN300-1938674-2.5g |
2-[3-(trifluoromethyl)pyridin-2-yl]propan-2-amine |
1638591-66-8 | 2.5g |
$1791.0 | 2023-09-17 | ||
| Enamine | EN300-1938674-10g |
2-[3-(trifluoromethyl)pyridin-2-yl]propan-2-amine |
1638591-66-8 | 10g |
$3929.0 | 2023-09-17 | ||
| Enamine | EN300-1938674-1g |
2-[3-(trifluoromethyl)pyridin-2-yl]propan-2-amine |
1638591-66-8 | 1g |
$914.0 | 2023-09-17 | ||
| Enamine | EN300-1938674-5g |
2-[3-(trifluoromethyl)pyridin-2-yl]propan-2-amine |
1638591-66-8 | 5g |
$2650.0 | 2023-09-17 | ||
| Enamine | EN300-1938674-0.05g |
2-[3-(trifluoromethyl)pyridin-2-yl]propan-2-amine |
1638591-66-8 | 0.05g |
$768.0 | 2023-09-17 | ||
| Enamine | EN300-1938674-10.0g |
2-[3-(trifluoromethyl)pyridin-2-yl]propan-2-amine |
1638591-66-8 | 10g |
$5590.0 | 2023-05-27 |
2-3-(trifluoromethyl)pyridin-2-ylpropan-2-amine 関連文献
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
1638591-66-8 (2-3-(trifluoromethyl)pyridin-2-ylpropan-2-amine) 関連製品
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 624-75-9(Iodoacetonitrile)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
